Ethyl 2-formamido (4-methoxyphenyl) acrylate
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Overview
Description
Ethyl 2-formamido (4-methoxyphenyl) acrylate is a chemical compound known for its versatile applications in various fields It is an acrylate ester, characterized by the presence of an α,β-unsaturated carboxyl structure, which makes it highly reactive
Preparation Methods
The synthesis of Ethyl 2-formamido (4-methoxyphenyl) acrylate typically involves the reaction of 4-methoxyphenylacetic acid with ethyl formate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with acryloyl chloride to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to 25°C and a reaction time of several hours .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2-formamido (4-methoxyphenyl) acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperatures ranging from -78°C to room temperature, and reaction times varying from minutes to hours. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-formamido (4-methoxyphenyl) acrylate has several scientific research applications:
Biology: This compound can be used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-formamido (4-methoxyphenyl) acrylate involves its reactivity as an acrylate ester The α,β-unsaturated carboxyl structure allows it to participate in various polymerization reactions, forming long-chain polymersThe molecular targets and pathways involved depend on the specific application and the nature of the polymer formed .
Comparison with Similar Compounds
Ethyl 2-formamido (4-methoxyphenyl) acrylate can be compared with other acrylate esters such as:
Butyl acrylate: Known for its use in adhesives and coatings, butyl acrylate has a different alkyl group, leading to variations in its physical and chemical properties.
2-Ethylhexyl acrylate: Used in the production of adhesives, this compound has a longer alkyl chain, resulting in different mechanical properties and applications.
2-Methoxyphenyl acrylate: Similar in structure but without the formamido group, this compound has different reactivity and applications.
Properties
CAS No. |
136986-59-9 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl (E)-2-formamido-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(16)12(14-9-15)8-10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3,(H,14,15)/b12-8+ |
InChI Key |
YFYFUQAXMDAGFJ-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC=O |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)NC=O |
Origin of Product |
United States |
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